3-Methylethcathinone
Overview
Description
3-Methylmethcathinone, also known as 3-MMC and metaphedrone, is a designer drug from the substituted cathinone family . It is closely related in structure to the more commonly known illicit drug mephedrone (4-MMC), and is also illegal in most countries that have banned mephedrone due to 3-MMC being a structural isomer of 4-MMC .
Synthesis Analysis
There are several ways to synthesize 3-MMC. One of the methods is to add ethylmagnesium bromide to 3-methylbenzaldehyde. The product is then oxidized by pyridinium chlorochromate (PCC) on silica gel to the ketone and brominated with hydrobromic acid to yield the bromoketone .Molecular Structure Analysis
The molecular formula of 3-MMC is C12H17NO . It contains a chiral center at the C-2 carbon. Therefore two enantiomers exist, the R and S enantiomer .Physical And Chemical Properties Analysis
3-MMC is a crystalline solid . It has a molecular weight of 191.270 Da and a melting point of 193.2 °C (hydrochloride salt) . It is sparingly soluble in PBS and slightly soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide .Scientific Research Applications
1. Behavioral Studies
- Conditioned Place Preference and Locomotor Sensitization :
- Research by Xu et al. (2015) explored the addictive potential of 4-Methylethcathinone (a similar compound to 3-Methylethcathinone) using rat models. They found that this compound could induce conditioned place preference and reinstatement following withdrawal, suggesting its potential for addiction studies (Xu et al., 2015).
2. Pharmacokinetics and Metabolism
- Pharmacokinetic Profiles in Rats :
- Elmore et al. (2017) examined the pharmacokinetics of Methylone (a related cathinone) and its metabolites in rats, offering insights into the metabolism of synthetic cathinones. This study could be relevant for understanding the metabolism of 3-Methylethcathinone (Elmore et al., 2017).
3. Toxicological Analysis
- Identification in Biological Materials :
- The identification and quantification of 4-MEC (a close analogue of 3-Methylethcathinone) in hair by Alvarez et al. (2017) provides a framework for forensic analysis of cathinones in biological samples, which could be applied to 3-Methylethcathinone (Alvarez et al., 2017).
4. Psychoactive Substance Analysis
- User Experiences and Psychoactive Effects :
- Van Hout (2014) conducted an internet study to understand user experiences of 4-MEC, which may provide insights into the psychoactive effects of related substances like 3-Methylethcathinone (Van Hout, 2014).
5. Forensic Science Applications
- Electroanalytical Sensing in Seized Samples :
- Smith et al. (2014) developed an electrochemical method for sensing cathinone derivatives, such as 3-Methylethcathinone, in biological samples, offering a valuable tool for forensic analysis (Smith et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(ethylamino)-1-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11/h5-8,10,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKLDGQKEZAPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343072 | |
Record name | 3-Methylethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylethcathinone | |
CAS RN |
1439439-83-4 | |
Record name | 3-Methylethcathinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439439834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylethcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLETHCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T12X13JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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